molecular formula C24H16N6O12 B14250343 3,5-Dinitrobenzoic acid;2-pyridin-4-ylpyridine CAS No. 477760-88-6

3,5-Dinitrobenzoic acid;2-pyridin-4-ylpyridine

Katalognummer: B14250343
CAS-Nummer: 477760-88-6
Molekulargewicht: 580.4 g/mol
InChI-Schlüssel: ZRBBQDNDASBMAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dinitrobenzoic acid;2-pyridin-4-ylpyridine: is an organic compound that combines the structural features of 3,5-dinitrobenzoic acid and 2-pyridin-4-ylpyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and catalysts like aluminum chloride (AlCl3).

Major Products:

    Oxidation Products: Various oxidized derivatives of 3,5-dinitrobenzoic acid.

    Reduction Products: Amino derivatives of 3,5-dinitrobenzoic acid.

    Substitution Products: Substituted derivatives of 3,5-dinitrobenzoic acid with different functional groups.

Wirkmechanismus

The mechanism of action of 3,5-dinitrobenzoic acid and its derivatives involves interactions with biological molecules and cellular pathways. For example, the antifungal activity of its derivatives is attributed to their ability to interfere with the synthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,5-Dinitrobenzoic acid is unique due to the presence of two nitro groups, which significantly enhance its reactivity and acidity compared to mono-nitrobenzoic acids. This makes it more suitable for specific applications such as corrosion inhibition and complexation with metal ions .

Eigenschaften

CAS-Nummer

477760-88-6

Molekularformel

C24H16N6O12

Molekulargewicht

580.4 g/mol

IUPAC-Name

3,5-dinitrobenzoic acid;2-pyridin-4-ylpyridine

InChI

InChI=1S/C10H8N2.2C7H4N2O6/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;2*1-3H,(H,10,11)

InChI-Schlüssel

ZRBBQDNDASBMAX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=CC=NC=C2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.